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Compound of Interest

Compound Name: 7-Methoxyquinoxalin-2(1H)-one

Cat. No.: B1583403

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural
basis for a multitude of compounds with significant biological and material science applications.
Its rigid, planar structure, combined with multiple sites for functionalization, makes it an
attractive building block in medicinal chemistry and drug discovery.[1][2] Derivatives have
demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer,
and anti-inflammatory properties.[3][4][5] This guide focuses specifically on the 7-methoxy
substituted analog, 7-Methoxyquinoxalin-2(1H)-one, providing a detailed exploration of its
chemical properties, synthesis, and reactivity from the perspective of a senior application
scientist. The aim is to equip researchers and drug development professionals with the
foundational knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step toward its effective
application. 7-Methoxyquinoxalin-2(1H)-one exists as a stable solid at room temperature. The
methoxy group at the 7-position significantly influences the electron density of the aromatic
ring, which in turn affects its reactivity and spectroscopic characteristics.

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing a quick
reference for experimental planning.
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Property Value Source

Molecular Formula CoHsN20:2 PubChem][6]

Molecular Weight 176.17 g/mol PubChem][6]

IUPAC Name 7-methoxy-1H-quinoxalin-2- PubChem[6]
one

CAS Number 55687-30-4 ChemicalBook][7]

Appearance Solid (predicted) -

XLogP3 0.4 PubChem][6]

Hydrogen Bond Donors 1 PubChem][6]

Hydrogen Bond Acceptors 3 PubChem|[6]

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. The data

presented below are representative values derived from available literature and spectral

databases.

The *H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen

framework. The Heteronuclear Single Quantum Correlation (HSQC) experiment is invaluable

for unambiguously assigning proton signals to their directly attached carbons.[8]

Click to download full resolution via product page

Figure 1: Chemical Structure of 7-Methoxyquinoxalin-2(1H)-one.
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Spectral Data

Assignment and Expected
Chemical Shift (8, ppm)

Reference

1H NMR

~11.0-12.0 (s, 1H, N1-H), ~7.8-
8.0 (s, 1H, C3-H), ~7.7 (d, 1H,
C5-H), ~7.0 (d, 1H, C8-H),
~6.9 (dd, 1H, C6-H), 3.85 (s,
3H, -OCHs)

[7]

13C NMR

~155.0 (C2), ~160.0 (C7),
~148.0 (C8a), ~130.0 (C3),
~125.0 (C4a), ~120.0 (C5),
~118.0 (C6), ~105.0 (C8), 55.7
(-OCHs)

[°]

Mass Spec (El)

M+ at m/z =176.06

[6]

Infrared (IR)

~3200-3000 cm~1 (N-H
stretch), ~1670 cm~1 (C=0
stretch, amide), ~1620 cm™1
(C=N stretch), ~1250 cm~t (C-
O stretch, aryl ether)

[3]

Synthesis and Mechanism

The synthesis of the quinoxalin-2(1H)-one scaffold is well-established, typically involving the

condensation of an o-phenylenediamine with a reagent providing a two-carbon unit. For 7-

Methoxyquinoxalin-2(1H)-one, the most common route starts with 4-methoxy-1,2-

phenylenediamine.

Synthetic Workflow: Condensation Pathway

A robust and frequently employed method is the reaction of the diamine with glyoxylic acid or

its derivatives.[10] This approach is efficient and proceeds under relatively mild conditions.
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Figure 2: General workflow for the synthesis of 7-Methoxyquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis from 4-Methoxy-1,2-
phenylenediamine

This protocol provides a self-validating system for the synthesis and purification of the target

compound.

Objective: To synthesize 7-Methoxyquinoxalin-2(1H)-one.
Materials:

e 4-Methoxy-1,2-phenylenediamine (1.0 eq)

e Glyoxylic acid monohydrate (1.1 eq)

o Ethanol (EtOH)
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o Water (H20)

e Hydrochloric Acid (2M HCI, for workup)
e Sodium Bicarbonate (sat. ag. solution)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-
methoxy-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.

» Addition of Reagent: Add glyoxylic acid monohydrate to the solution portion-wise while
stirring.

o Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Cooling and Precipitation: After completion, cool the mixture to room temperature, and then
further in an ice bath. A precipitate should form.

« |solation: Collect the solid product by vacuum filtration and wash the filter cake with cold
water.

 Purification: The crude product can be further purified by recrystallization from an appropriate
solvent system, such as ethanol/water, to yield the final product.

 Validation: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and
melting point analysis.

Causality: The reaction proceeds via an initial condensation between one amino group of the
diamine and the aldehyde of glyoxylic acid to form a Schiff base (imine). This is followed by an
intramolecular cyclization where the second amino group attacks the carboxylic acid (or its
activated form), leading to the formation of the six-membered heterocyclic ring after
dehydration.

Chemical Reactivity and Derivatization Potential
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The 7-Methoxyquinoxalin-2(1H)-one scaffold possesses several reactive sites that can be
exploited for the synthesis of diverse derivatives. The electron-donating methoxy group at C7
activates the benzene ring towards electrophilic substitution, while the lactam (amide) portion of
the pyrazinone ring offers its own unique reactivity.

Figure 3: Key reactive sites on the 7-Methoxyquinoxalin-2(1H)-one core.

o N1-Position: The amide nitrogen can be readily alkylated or arylated under basic conditions
using various electrophiles (e.g., alkyl halides, benzyl halides). This is a common strategy for
modulating the compound's steric and electronic properties.

e C3-Position: The C3 position is part of an enamine-like system, making it susceptible to
various transformations. It can be halogenated (e.g., with NBS or POCIs after conversion to
the chloroquinoxaline) and subsequently used in cross-coupling reactions (e.g., Suzuki,
Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[10]

e Aromatic Ring (C5, C6, C8): The methoxy group at C7 is an ortho-, para-director. Therefore,
electrophilic aromatic substitution reactions like nitration or halogenation are expected to
occur preferentially at the C6 and C8 positions.

The synthesis of diverse libraries of quinoxalinone derivatives often relies on these key
transformations to explore structure-activity relationships (SAR).[3][11]

Applications in Research and Drug Development

7-Methoxyquinoxalin-2(1H)-one is not just a chemical curiosity; it is a valuable intermediate in
the synthesis of complex, high-value molecules. Its structural features are present in several
pharmacologically active agents.

Scaffold for Biologically Active Molecules

The quinoxalinone core is a well-known pharmacophore. The presence of the methoxy group
can enhance metabolic stability and modulate receptor binding affinity. Derivatives of this
scaffold have been investigated for:

« Antimicrobial Activity: Many quinoxalinone derivatives have shown potent activity against
various bacterial and fungal strains.[3][12]
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e Anticancer Properties: The scaffold is found in compounds designed to inhibit key cellular
processes in cancer, such as DNA gyrase or various kinases.[4][13]

» Anti-inflammatory Effects: Certain derivatives have been shown to inhibit inflammatory
pathways.[5]

Key Intermediate in Pharmaceutical Synthesis

A notable application of related quinoxalinone structures is in the synthesis of modern
pharmaceuticals. For example, the core structure is related to key intermediates in the
synthesis of drugs like lumateperone, an atypical antipsychotic.[14] The methodologies
developed for functionalizing the quinoxalinone ring system are directly applicable to the
construction of such complex drug targets.

Conclusion

7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound of significant interest due to its
versatile chemical reactivity and its role as a precursor to molecules of pharmacological
importance. Its synthesis is straightforward, and its multiple reactive sites—the N1 amide, the
C3 vinylogous position, and the activated aromatic ring—provide a rich platform for chemical
exploration. This guide has outlined its core properties, a reliable synthetic protocol, and the
key principles of its reactivity, providing a solid, authoritative foundation for researchers and
developers working with this valuable chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583403#7-methoxyquinoxalin-2-1h-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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